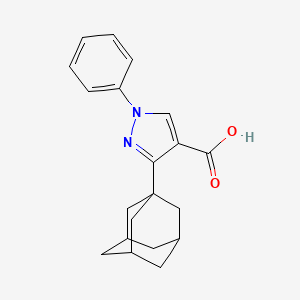

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is an organic compound that is likely to be used as an organic reagent and pharmaceutical intermediate . The empirical formula of a similar compound, 3-(1-adamantyl)propanoic acid, is C13H20O2 .

Synthesis Analysis

The synthesis of adamantyl compounds often involves the use of carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . Another method involves the condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

Adamantyl compounds are known for their unique structural properties. They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry . The relative configurations of diastereoisomers have been determined by NMR spectroscopy comparing the values of coupling constants .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Scientific Research Applications

Adamantylazoles Synthesis

Pyrazoles with specific substituents react with 1-adamantanol to afford the corresponding 1-(1-adamantyl)- or 1,4-di(1-adamantyl)pyrazoles, demonstrating the acid-catalyzed adamantylation process. This synthesis pathway is critical for developing adamantyl-substituted pyrazoles with potential applications in medicinal chemistry and materials science (Gavrilov et al., 2001).

Novel Synthesis Approaches

Research has shown efficient one-pot synthesis methods for creating polysubstituted pyrazoles, starting from 3-(4-R-phenyl)propionic acids. This approach allows for the installation of various functional groups, offering versatility in designing new compounds with potential biological or photophysical properties (Kim et al., 2014).

Asymmetric Catalysis

The use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic aminations has been explored, highlighting the steric control over the allyl configuration. Such studies are pivotal for the development of enantioselective synthesis strategies in organic chemistry (Togni et al., 1996).

Antiviral Activity

Adamantane derivatives, including those related to 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, have been studied for their antiviral properties. These studies contribute to the development of new therapeutic agents against various viral infections (Moiseev et al., 2012).

Molecular Recognition and Crystal Structures

The structural analysis of adamantyl-substituted pyrazoles provides insights into their molecular recognition capabilities and crystal geometries. Such information is crucial for the design of materials and compounds with specific physical or chemical properties (Karle et al., 1997).

Mechanism of Action

While the specific mechanism of action for “3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is not available, a study on a similar compound, 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy), revealed that it could act as a MHC Loading Enhancer (MLE), converting the non-receptive peptide conformation of MHC II to a peptide-receptive conformation .

Safety and Hazards

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research could focus on further exploring the unique properties of these compounds and developing new synthesis methods. The use of adamantyl compounds as MHC Loading Enhancers (MLEs) also presents an interesting avenue for future research .

Properties

IUPAC Name |

3-(1-adamantyl)-1-phenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(24)17-12-22(16-4-2-1-3-5-16)21-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDASZASOCACNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2708424.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2708436.png)

![3-Amino-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2708437.png)

![N-(4-{[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B2708441.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)